molecular formula C5H3F3N2 B2525156 3-(Trifluoromethyl)pyridazine CAS No. 132537-43-0

3-(Trifluoromethyl)pyridazine

Cat. No.: B2525156
CAS No.: 132537-43-0
M. Wt: 148.088
InChI Key: VVQHIHPZHJQYEY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridazine: is an organic compound belonging to the pyridazine family, characterized by the presence of a trifluoromethyl group attached to the third position of the pyridazine ring Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyridazine typically involves the introduction of a trifluoromethyl group into the pyridazine ring. One common method is the reaction of pyridazine with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One approach is the direct fluorination of pyridazine derivatives using elemental fluorine (F₂) or other fluorinating agents under controlled conditions. This method allows for the efficient introduction of the trifluoromethyl group on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl-substituted pyridazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

3-(Trifluoromethyl)pyridazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridazine
  • 2-(Trifluoromethyl)pyrazine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

3-(Trifluoromethyl)pyridazine is unique due to the specific positioning of the trifluoromethyl group on the pyridazine ring. This positioning can influence the compound’s chemical reactivity, physical properties, and biological activity, distinguishing it from other trifluoromethyl-substituted heterocycles. The presence of the trifluoromethyl group at the third position can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications.

Biological Activity

3-(Trifluoromethyl)pyridazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and agriculture. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, insecticidal effects, and fungicidal capabilities.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to the pyridazine ring. This structural feature is crucial as it significantly influences the compound's biological activity.

Anticancer Activity

Recent studies have demonstrated promising anticancer activities of this compound derivatives. For instance, a series of 3,6-disubstituted pyridazines were evaluated for their in vitro anticancer activity against various human cancer cell lines such as T-47D (breast cancer), MDA-MB-231 (breast cancer), and SKOV-3 (ovarian cancer). The findings indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values in the micromolar range, outperforming standard chemotherapeutic agents like doxorubicin in some cases .

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
11lT-47D18.9Induces apoptosis via cell cycle arrest
11mMDA-MB-23115.6CDK2 inhibition leading to G2/M phase arrest
Compound XSKOV-322.4Down-regulation of oncogenes (EGFR, KRAS)

The mechanism by which this compound exerts its anticancer effects has been explored through various assays. Notably, flow cytometric analysis revealed that treatment with specific derivatives leads to an increased population of cells in the G2/M phase and a significant rise in apoptotic cells. For example, compounds 11l and 11m triggered substantial apoptosis in T-47D cells, with increases in early and late apoptotic phases observed .

Insecticidal and Fungicidal Activities

In addition to its anticancer properties, this compound has shown notable insecticidal and fungicidal activities. A study reported that trifluoromethyl pyrimidine derivatives exhibited significant antifungal activity against pathogens affecting crops, outperforming traditional fungicides like chlorantraniliprole at certain concentrations .

Table 2: Biological Activity Against Fungal Pathogens

CompoundPathogenActivity Level
Trifluoromethyl Pyrimidine DerivativeBarley Powdery MildewHigh
Trifluoromethyl Pyrimidine DerivativeWheat Brown RustVery High

Case Studies

  • Anticancer Study : A recent investigation into a series of non-fused pyridazine derivatives found that compounds with trifluoromethyl substitutions displayed enhanced activity against breast cancer cell lines. The study utilized SRB assays to quantify cell viability post-treatment, revealing that certain derivatives could induce apoptosis effectively .
  • Fungicide Development : Research into the fungicidal properties of 3-(trifluoromethyl)pyrazine-2-carboxamide highlighted its potential as a novel SDHI fungicide. This compound demonstrated superior efficacy against a range of plant diseases compared to chloro-substituted analogs, indicating the importance of the trifluoromethyl group in enhancing biological activity .

Properties

IUPAC Name

3-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-5(7,8)4-2-1-3-9-10-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQHIHPZHJQYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132537-43-0
Record name 132537-43-0
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